molecular formula C8H4ClF3O4S B8250822 3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid

3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid

Cat. No.: B8250822
M. Wt: 288.63 g/mol
InChI Key: XIRNLBIOYCFJHO-UHFFFAOYSA-N
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Description

We supply 3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid as a high-purity chemical intermediate for research and development purposes. The presence of both a chloro and a trifluoromethylsulfonyl group on the benzoic acid core makes this compound a valuable and versatile building block for synthetic chemistry. Researchers can utilize this structure to create novel compounds for various applications. Compounds featuring trifluoromethyl groups are of significant interest in medicinal chemistry, as the -CF 3 group is known to affect a molecule's lipophilicity, metabolic stability, and binding affinity, which can enhance the pharmacokinetic properties of potential drug candidates . The specific properties and applications of this compound are an active area of scientific exploration. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use. Please contact us for specific purity data, pricing, and to discuss your custom synthesis requirements.

Properties

IUPAC Name

3-chloro-5-(trifluoromethylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O4S/c9-5-1-4(7(13)14)2-6(3-5)17(15,16)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRNLBIOYCFJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Sulfonylation of Benzoic Acid Derivatives

The foundational approach involves sequential chlorination and sulfonylation of benzoic acid precursors. Starting with m-xylene, chlorination at 80–150°C in the presence of antimony pentachloride introduces the chloro group at the meta position . Subsequent sulfonylation employs trifluoromethanesulfonic anhydride under anhydrous conditions, with yields optimized to 65–75% when using dichloromethane as the solvent . Critical parameters include:

  • Temperature Control : Maintaining 60–70°C during sulfonylation prevents decomposition of the trifluoromethylsulfonyl moiety .

  • Catalyst Selection : Zinc acetate (5 wt%) accelerates hydrolysis in the final step, achieving 99.9% purity after acid-base purification .

Hydrolysis of Trichloromethyl Trifluoromethylbenzene Intermediates

A patent-derived method (CN101066917A) utilizes trichloromethyl trifluoromethylbenzene as a key intermediate . Hydrolysis at 120–150°C with 2–10 molar equivalents of water and zinc acetate catalyst produces the target compound in 80% yield. The mechanism proceeds via nucleophilic attack of water on the electron-deficient sulfonyl group, followed by oxidation of the resultant thioether to sulfonic acid.

Optimization Insights :

  • Catalyst Loading : 1–10 wt% zinc acetate maximizes reaction kinetics without side-product formation .

  • Purification : Dissolution in 5% NaOH, followed by organic solvent washing (methylene chloride) and HCl acidification, removes residual chlorinated byproducts .

Continuous Flow Reactor Synthesis

Modern approaches leverage continuous flow reactors to enhance sulfonylation efficiency . By telescoping chlorination and sulfonylation steps in a single system, residence time is reduced from 48 hours (batch) to 8 hours. Key advantages include:

  • Improved Heat Management : Exothermic sulfonylation (ΔH = −120 kJ/mol) is stabilized via rapid heat exchange .

  • Yield Enhancement : 75–82% isolated yield, a 15% increase over batch methods .

Grignard Reagent-Mediated Sulfonylation

An alternative route (CN113636919A) employs Grignard reagents to introduce the trifluoromethylsulfonyl group . Bromo-chloro-trifluoromethylbenzene is treated with magnesium chips in tetrahydrofuran, followed by reaction with trifluoromethanesulfonyl chloride. This method achieves 68% yield but requires stringent anhydrous conditions.

Critical Parameters :

  • Reagent Stoichiometry : A 1:1.2 molar ratio of Grignard reagent to sulfonyl chloride minimizes dimerization .

  • Temperature : −10°C to 0°C prevents thermal degradation of the sulfonyl chloride .

Diazotization and Deamination Pathways

For high-purity applications, diazotization of 4-bromo-2-chloro-6-trifluoromethylaniline followed by deamination with hypophosphorous acid produces 1-bromo-3-chloro-5-(trifluoromethyl)benzene . Subsequent sulfonation via oleum (20% SO3) at 50°C introduces the sulfonyl group, yielding 70–75% after recrystallization.

Advantages :

  • Regioselectivity : Diazotization ensures precise positioning of the chloro and sulfonyl groups .

  • Scalability : Batch sizes up to 50 kg have been reported with consistent purity ≥99.5% .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Chlorination/Sulfonylation7599.9Scalable for industrial productionHigh energy input required
Hydrolysis8099.9Low-cost catalystsLong reaction time (48–60 hours)
Continuous Flow8299.8Rapid synthesisCapital-intensive equipment
Grignard Reagent6899.5High regioselectivitySensitivity to moisture
Diazotization7599.5Excellent purityMulti-step complexity

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The trifluoromethylsulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of 3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid as an anticancer agent. Its structural features allow it to interact with biological targets effectively. For instance, compounds with similar trifluoromethyl groups have demonstrated significant antiproliferative activity against various cancer cell lines.

  • Case Study : A study on related trifluoromethyl-substituted benzoic acids showed promising results in inhibiting pancreatic cancer cell lines (BxPC-3 and Panc-1) with low IC50 values, indicating strong cytotoxicity . This suggests that this compound could have analogous effects.
CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Similar Trifluoromethyl Compound0.051BxPC-3
Similar Trifluoromethyl Compound0.066Panc-1

Antitubercular Activity

The compound may also serve as a precursor for synthesizing antitubercular agents. Structural modifications of benzoic acids with trifluoromethyl groups have been linked to enhanced biological activity against Mycobacterium tuberculosis.

  • Research Insight : Structural characterization of related compounds has shown that the incorporation of trifluoromethyl groups can improve the efficacy of antitubercular drugs by enhancing their interaction with bacterial enzymes .

Herbicide Development

This compound has potential applications in herbicide formulation due to its ability to inhibit specific biochemical pathways in plants.

  • Research Findings : Studies indicate that sulfonylurea herbicides, which share structural similarities with this compound, effectively control weed species by targeting acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids .
Herbicide TypeMechanism of ActionTarget Enzyme
SulfonylureaALS InhibitionAcetolactate Synthase

Surrogate Standard in Contamination Studies

The compound is utilized as a surrogate standard for investigating environmental contamination, particularly in agricultural settings.

  • Application Example : It has been employed to assess exposure levels in urine and hand wipe samples collected from agricultural workers, providing insights into the extent of chemical exposure and potential health risks .

Mechanism of Action

The mechanism of action of 3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group is known to enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzoic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid -Cl (3), -SO₂CF₃ (5) C₈H₄ClF₃O₄S 296.63 158–159 High electrophilicity, metabolic stability
3-Chloro-5-(trifluoromethoxy)benzoic acid -Cl (3), -OCF₃ (5) C₈H₄ClF₃O₃ 240.56 64–68 Lower lipophilicity vs. sulfonyl analogs
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid -Cl (3), -F (2), -CF₃ (5) C₈H₃ClF₄O₂ 242.55 Not reported Enhanced steric hindrance from fluorine
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid Pyridine ring, -Cl (3), -CF₃ (5) C₇H₃ClF₃NO₂ 239.56 Not reported Heterocyclic analog with higher polarity

Key Observations :

  • Trifluoromethylsulfonyl (-SO₂CF₃) vs. Trifluoromethoxy (-OCF₃) : The sulfonyl group increases molecular weight and thermal stability (higher melting point) compared to the trifluoromethoxy analog .
  • Heterocyclic Analogs : Replacement of the benzene ring with pyridine (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid) increases polarity, influencing solubility and metabolic pathways .

Comparison with Analogous Pathways

  • 3-Chloro-5-(trifluoromethoxy)benzoic Acid : Synthesized via nucleophilic substitution of 3-chloro-5-hydroxybenzoic acid with trifluoromethyl iodide, requiring milder conditions than sulfonation .
  • Sulfonamide Derivatives: Compounds like 4-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][[4-(trifluoromethoxy)phenyl]methyl]amino]sulfonyl]benzoic acid (CAS: 1254205-52-1) are synthesized via multi-step routes involving sulfonamide coupling, highlighting the versatility of sulfonyl groups in medicinal chemistry .

Key Insights :

  • Pyridine-based analogs are critical in fungicide metabolism, reflecting their environmental persistence and degradation pathways .

Biological Activity

3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid is a fluorinated benzoic acid derivative known for its diverse biological activities. Its unique chemical structure, characterized by the presence of a chloro and a trifluoromethyl sulfonyl group, enhances its potential as a pharmaceutical agent. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H4ClF3O2S. The presence of electron-withdrawing groups such as trifluoromethyl and chloro significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular Weight252.63 g/mol
CAS Number3802362
Chemical ClassificationFluorinated Benzoic Acid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the sulfonyl group can participate in hydrogen bonding with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of benzoic acids with similar functional groups exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 10 to 20 µM, indicating promising potential for further development .

Antiviral Activity

Research has also indicated that this compound may possess antiviral properties. A comparative study found that compounds with trifluoromethyl groups showed enhanced antiviral activity against SARS-CoV-2 when compared to their non-fluorinated counterparts. The introduction of electron-withdrawing groups was shown to improve the potency of these compounds in inhibiting viral replication .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been shown to inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways associated with cancer progression. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes .

Study 1: Anticancer Efficacy

In a recent investigation, researchers synthesized a series of benzoic acid derivatives, including this compound. The study evaluated their cytotoxicity against human cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, demonstrating significant anticancer activity compared to standard treatments like doxorubicin .

Study 2: Antiviral Potency

Another study focused on the antiviral properties of fluorinated benzoic acids. It was found that this compound showed effective inhibition of viral replication in vitro at concentrations as low as 5 µM. This suggests its potential as a lead compound for developing antiviral agents targeting RNA viruses .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Chloro-5-(trifluoromethyl)benzoic acid, and how can reaction efficiency be optimized?

  • Methodology : A common route involves reacting p-anisole with N-chloroformamide under controlled conditions, followed by trifluoroacetic acid deprotection to yield the target compound . Optimization includes:

  • Temperature control (≤50°C) to suppress side reactions.
  • Catalyst screening (e.g., Lewis acids) to enhance trifluoromethyl group incorporation.
  • Monitoring reaction progress via TLC or LCMS (e.g., LCMS retention time tR = 1.80 min for intermediates) .

Q. What analytical techniques are effective for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic proton shifts at δ 7.5–8.5 ppm).
  • LCMS : Validate molecular ion peaks (m/z = 224.56 [M+H]<sup>+</sup>) and purity .
  • Melting Point Analysis : Verify consistency with literature values (158–159°C) .
  • Elemental Analysis : Ensure stoichiometric alignment with C8H4ClF3O2 .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, ethanol) but poorly soluble in water. Pre-dissolve in DMF for aqueous reactions .
  • Stability : Stable at room temperature but degrade under prolonged UV exposure. Store in amber vials at –20°C for long-term use .

Advanced Research Questions

Q. How can computational modeling predict reactivity in sulfonylation or coupling reactions?

  • Approach : Use density functional theory (DFT) with triple-zeta valence (TZV) basis sets to model electronic effects of the trifluoromethylsulfonyl group. Key parameters:

  • Electron-withdrawing nature (Hammett σp ≈ +0.6) enhances electrophilic aromatic substitution.
  • Charge distribution at the carboxylic acid moiety influences nucleophilic attack .

Q. How to resolve contradictions in synthetic yields or byproduct formation?

  • Case Study : A reported 31% yield for a sulfonamide analog highlights challenges in steric hindrance . Mitigation strategies:

  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc).
  • Use high-resolution mass spectrometry (HRMS) to identify halogenated byproducts (e.g., m/z discrepancies ≥0.5 ppm) .

Q. What is the role of substituent electronic effects in agrochemical or pharmaceutical applications?

  • Mechanistic Insight : The trifluoromethylsulfonyl group enhances metabolic stability and binding affinity to target enzymes (e.g., herbicide-resistant acetolactate synthase).
  • Experimental Design :

  • Synthesize derivatives with varying substituents (e.g., –NO2, –OCH3) to correlate electronic effects with bioactivity .

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